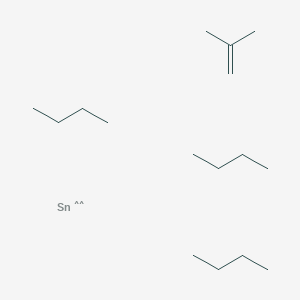
CID 131675678
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 131675678” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 131675678 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include specific methods and conditions found in the literature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure consistent quality and high yield. Techniques such as carbonization and sulfonation are often employed to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: CID 131675678 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the nature of the reagents and the conditions under which they are carried out.
Common Reagents and Conditions: The compound reacts with a range of reagents under specific conditions. For example, it may undergo oxidation in the presence of strong oxidizing agents or reduction with reducing agents. Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
CID 131675678 has a wide range of applications in scientific research. It is used in chemistry for various reactions and processes, in biology for studying molecular interactions, in medicine for potential therapeutic applications, and in industry for the production of specialized materials.
Wirkmechanismus
The mechanism of action of CID 131675678 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical events that result in its observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 131675678 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. Examples of similar compounds are cephalosporins, which share certain structural features.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. These properties make it suitable for particular applications that other compounds may not be able to achieve.
Eigenschaften
Molekularformel |
C16H38Sn |
|---|---|
Molekulargewicht |
349.2 g/mol |
InChI |
InChI=1S/C4H8.3C4H10.Sn/c1-4(2)3;3*1-3-4-2;/h1H2,2-3H3;3*3-4H2,1-2H3; |
InChI-Schlüssel |
DDUPUMNPBVRQAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC.CCCC.CCCC.CC(=C)C.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Methoxy-3-(3-methoxypropoxy)-benzyl]-3-methylbutanoic acid](/img/structure/B12520268.png)
![1-[2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one](/img/structure/B12520270.png)
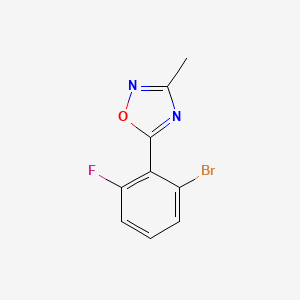
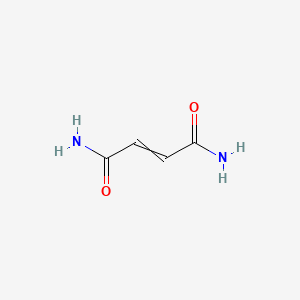

![4-Methyl-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12520287.png)
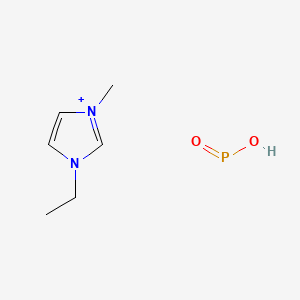

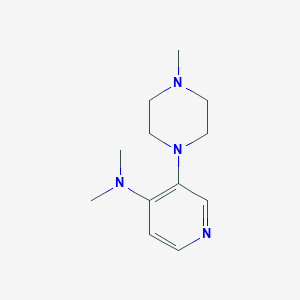




![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-3-en-1-yl)benzene](/img/structure/B12520325.png)
